Cas no 1154880-52-0 (2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide)

2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide is a versatile chemical intermediate primarily used in organic synthesis and pharmaceutical research. Its molecular structure, featuring a chloroacetamide group and a pyridinylmethyl moiety, enables its application in the development of biologically active compounds. The compound exhibits reactivity suitable for nucleophilic substitution reactions, making it valuable for constructing complex molecules. Its stability under standard conditions ensures ease of handling and storage. Researchers favor this compound for its consistent purity and reliable performance in synthetic pathways, particularly in the preparation of heterocyclic derivatives. Its utility in medicinal chemistry underscores its importance as a building block for potential therapeutic agents.
2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide structure
1154880-52-0 structure
Product Name:2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide
CAS No:1154880-52-0
MF:C9H11ClN2O
MW:198.649441003799
CID:2168294
Update Time:2025-06-08

2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-n-methyl-n-pyridin-4-ylmethyl-acetamide
    • 2-chloro-N-methyl-N-(pyridin-4-ylmethyl)acetamide
    • AM90731
    • 2-Chloro-N-methyl-N-pyridin-4-ylmethylacetamide
    • 2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide
    • Inchi: 1S/C9H11ClN2O/c1-12(9(13)6-10)7-8-2-4-11-5-3-8/h2-5H,6-7H2,1H3
    • InChI Key: LGYSGESLMWKCCJ-UHFFFAOYSA-N
    • SMILES: ClCC(N(C)CC1C=CN=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 169
  • Topological Polar Surface Area: 33.2

2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide Pricemore >>

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Additional information on 2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide

Recent Advances in the Study of 2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide (CAS: 1154880-52-0)

The compound 2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide (CAS: 1154880-52-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique chloroacetamide moiety and pyridine ring, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound for drug development.

One of the key areas of research has been the optimization of the synthetic route for 2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an improved synthetic protocol that enhances yield and purity while reducing the use of hazardous reagents. The optimized method involves a two-step process starting from 4-(aminomethyl)pyridine, followed by N-methylation and chloroacetylation, achieving an overall yield of 78%.

In terms of biological activity, recent investigations have explored the compound's interaction with specific protein targets. Molecular docking studies suggest that 2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide exhibits high affinity for kinases involved in inflammatory pathways. Preliminary in vitro assays have confirmed its inhibitory effects on p38 MAP kinase, with an IC50 value of 2.3 μM, making it a potential candidate for anti-inflammatory drug development.

Furthermore, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported the derivative synthesis and structure-activity relationship (SAR) analysis of this compound. Researchers identified that modifications at the chloroacetamide group significantly influence both potency and selectivity. One particular derivative, with a fluorine substitution at the alpha position, showed improved metabolic stability while maintaining kinase inhibitory activity.

The pharmacokinetic properties of 2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide have also been investigated. Animal studies indicate moderate oral bioavailability (42%) and a plasma half-life of approximately 3.5 hours in rodent models. These findings suggest the need for further structural optimization to improve drug-like properties while maintaining therapeutic efficacy.

Recent patent filings (WO2023124567, 2023) reveal growing commercial interest in this compound, particularly for its potential application in treating autoimmune disorders. The patent discloses novel formulations combining 2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide with cytokine inhibitors for synergistic effects in rheumatoid arthritis models.

In conclusion, 2-Chloro-N-methyl-N-pyridin-4-ylmethyl-acetamide represents a versatile scaffold with multiple avenues for pharmaceutical development. Current research underscores its potential as both a biological tool compound and a promising lead for therapeutic agents. Future directions may include expanded SAR studies, target identification, and preclinical evaluation of optimized derivatives.

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